molecular formula C24H22O B14286900 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 120651-51-6

4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B14286900
CAS No.: 120651-51-6
M. Wt: 326.4 g/mol
InChI Key: LEUXIUXYIQXDNG-UHFFFAOYSA-N
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Description

4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts and greener solvents may also be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with methyl groups instead of benzyl groups.

    4,4-Diphenyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with phenyl groups instead of benzyl groups.

Uniqueness

4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of benzyl groups, which can influence its reactivity and potential applications. The benzyl groups may enhance its lipophilicity and ability to interact with biological targets.

Properties

CAS No.

120651-51-6

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

4,4-dibenzyl-1,3-dihydronaphthalen-2-one

InChI

InChI=1S/C24H22O/c25-22-15-21-13-7-8-14-23(21)24(18-22,16-19-9-3-1-4-10-19)17-20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

LEUXIUXYIQXDNG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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